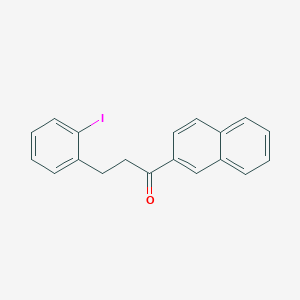
2-Naphthyl-3(2-Iodophenyl)Propaneone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthyl-3(2-Iodophenyl)Propaneone is an organic compound with the molecular formula C19H15IO It is characterized by the presence of a naphthyl group and an iodophenyl group attached to a propaneone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthyl-3(2-Iodophenyl)Propaneone typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance. The process involves the coupling of a boronic acid derivative of naphthalene with an iodophenyl propaneone under the catalysis of palladium. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the Suzuki–Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and catalysts.
化学反应分析
Types of Reactions
2-Naphthyl-3(2-Iodophenyl)Propaneone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the iodine atom.
Major Products
Oxidation: Formation of naphthyl ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted naphthyl derivatives.
科学研究应用
2-Naphthyl-3(2-Iodophenyl)Propaneone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Naphthyl-3(2-Iodophenyl)Propaneone involves its interaction with molecular targets through its functional groups. The naphthyl and iodophenyl groups can participate in various binding interactions, including hydrogen bonding, π-π stacking, and halogen bonding. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
相似化合物的比较
Similar Compounds
- 2-Naphthyl-3(2-Bromophenyl)Propaneone
- 2-Naphthyl-3(2-Chlorophenyl)Propaneone
- 2-Naphthyl-3(2-Fluorophenyl)Propaneone
Uniqueness
2-Naphthyl-3(2-Iodophenyl)Propaneone is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its bromine, chlorine, or fluorine analogs. The larger atomic radius and higher polarizability of iodine can enhance certain types of interactions, making this compound particularly interesting for specific applications.
生物活性
2-Naphthyl-3(2-Iodophenyl)Propaneone, also known as a derivative of naphthalene and iodo-substituted phenyl compounds, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name: this compound
- Molecular Formula: C16H13IO
- Molecular Weight: 320.18 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. This compound may exhibit the following mechanisms:
- Intercalation into DNA: Similar to other naphthalene derivatives, it can intercalate into DNA, potentially disrupting replication and transcription processes.
- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation: The compound could interact with various receptors, modulating signaling pathways critical for cell survival and proliferation.
Anticancer Properties
Research has shown that this compound exhibits significant anticancer activity. In vitro studies indicated that the compound can induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 10.0 | Inhibition of cell proliferation |
| A549 (Lung) | 15.0 | Modulation of Bcl-2 family proteins |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it possesses moderate activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
-
Study on Anticancer Effects:
A recent study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various naphthalene derivatives, including this compound on different cancer cell lines. The results highlighted its potential as a lead compound for further development in cancer therapeutics due to its selective toxicity towards malignant cells while sparing normal cells . -
Antimicrobial Efficacy Research:
Another notable research effort investigated the antimicrobial properties of this compound against clinical isolates. The findings indicated that it could serve as a scaffold for developing new antimicrobial agents, particularly against multi-drug resistant strains .
属性
分子式 |
C19H15IO |
|---|---|
分子量 |
386.2 g/mol |
IUPAC 名称 |
3-(2-iodophenyl)-1-naphthalen-2-ylpropan-1-one |
InChI |
InChI=1S/C19H15IO/c20-18-8-4-3-6-15(18)11-12-19(21)17-10-9-14-5-1-2-7-16(14)13-17/h1-10,13H,11-12H2 |
InChI 键 |
LIRXRUVHBPVQTI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CCC3=CC=CC=C3I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















